molecular formula C27H46O6 B089956 (2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 1061-64-9

(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

Cat. No. B089956
CAS RN: 1061-64-9
M. Wt: 436.6 g/mol
InChI Key: FAYYTQMQTAKHRM-QDVPYJSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Varanic acid, also known as varanate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Varanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Varanic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, varanic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Androsterone Derivatives as Inhibitors

Androsterone derivatives, possessing the typical steroid shape, have been studied for their potential as inhibitors of androgen biosynthesis. These compounds vary in their extra E ring structure, influencing their biological activity. Research on such derivatives provides insights into the design of novel inhibitors in androgen-related therapies (Djigoué et al., 2012).

Liver X Receptor Agonists from Bile Acid Analogs

Bile acid analogs, synthesized from hyodeoxycholic acid, have shown agonist activity towards Liver X receptors (LXRs). These receptors play a crucial role in regulating cholesterol metabolism. Derivatives of these bile acids could lead to new therapeutics in managing cholesterol-related disorders, such as atherosclerosis and Alzheimer's disease (Ching, 2013).

Triorganotin(IV) Derivatives in Antimicrobial and Antitumor Applications

Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds exhibit significant antibacterial, antifungal, and anticancer properties, suggesting potential applications in developing new therapeutic agents (Shaheen et al., 2014).

properties

CAS RN

1061-64-9

Product Name

(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

Molecular Formula

C27H46O6

Molecular Weight

436.6 g/mol

IUPAC Name

(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C26H44O5/c1-15(4-9-22(28)23(29)24(30)31)19-7-8-20-18-6-5-16-14-17(27)10-12-25(16,2)21(18)11-13-26(19,20)3/h15-23,27-29H,4-14H2,1-3H3,(H,30,31)/t15-,16-,17-,18+,19-,20+,21+,22-,23-,25+,26-/m1/s1

InChI Key

FAYYTQMQTAKHRM-QDVPYJSNSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(C(C(=O)O)O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(C(C)C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

physical_description

Solid

synonyms

3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestanoic acid
3,7,12,24-tetrahydroxycholestanoic acid
3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid
TTHCA
varanic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 2
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 3
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 4
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 5
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Reactant of Route 6
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

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